molecular formula C19H15N B186346 9-(p-Tolyl)carbazole CAS No. 19264-73-4

9-(p-Tolyl)carbazole

Cat. No. B186346
CAS RN: 19264-73-4
M. Wt: 257.3 g/mol
InChI Key: OZVXBXKVMMIGDV-UHFFFAOYSA-N
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Patent
US09233922B2

Procedure details

Allylpalladium(II) chloride dimer ([PdCl(π-allyl)]2) (5.8 mg, 0.025 mol %) and di-tert-butyl(2,2-diphenyl-1-methyl-1-cyclopropyl)phosphine (cBRIDP) (22.2 mg, 0.1 mol %) were placed into a 50 mL, two-necked, round bottomed flask equipped a gas inlet, and the flask was evacuated and filled with nitrogen. Subsequently, to the mixture was added dehydrated THF (8.2 mL, 101.0 mmol, 1.6 equivalents), and the mixture was stirred at room temperature for 1 minute to prepare a THF solution of an equivalent mixture of PdCl(π-allyl)(cbridp) and cBRIDP (a catalyst solution) as a pale yellow liquid. Separately, a 200 mL, four-necked, round-bottomed flask equipped with a Teflon® coated magnetic stirring bar, condenser, dropping funnel, thermometer, and a gas inlet was evacuated and filled with nitrogen. Carbazole (10.9 g, 65.0 mmol, 1.03 equivalents) and dehydrated xylenes (66 mL) were charged into the flask, and the mixture was cooled to 5° C. using an ice bath. Subsequently, to the mixture was added a THF solution of methylmagnesium chloride (MeMgCl) (3.22 mol/L, 20.0 mL, 64.4 mmol, 1.02 equivalents) (containing THF in an amount of 17.3 mL (15.4 g, 213.6 mmol, 3.4 equivalents)) dropwise via the dropping funnel over 10 minutes at such a rate that the temperature of the reaction solution was kept at 20° C. or lower, and then the dropping funnel was washed with dehydrated xylenes (11 mL). Subsequently, to the solution were added 4-chlorotoluene (7.5 mL, 63.1 mmol, 1.0 equivalent) and the catalyst solution (8.2 mL) successively, and the solution was stirred for 1 hour under reflux. GC analysis at this point to check progress of the reaction reveals that 4-chlorotoluene (GC retention time: 2.8 minutes) has been completely consumed. After cooling the reaction mixture to room temperature, to the mixture were added water (25 mL) and ammonium chloride (1.7 g, 31.8 mmol, 0.5 equivalents). The aqueous layer was separated off, and the organic layer was concentrated under reduced pressure to give oily residue, which was purified by silica gel column chromatography (eluent: n-hexane/toluene=2/1) to afford 16.0 g of N-(4-methylphenyl)carbazole as a white powder.
Quantity
5.8 mg
Type
catalyst
Reaction Step One
Quantity
22.2 mg
Type
catalyst
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
PdCl(π-allyl)(cbridp)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
8.2 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
10.9 g
Type
reactant
Reaction Step Nine
[Compound]
Name
xylenes
Quantity
66 mL
Type
reactant
Reaction Step Nine
Quantity
7.5 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
solution
Quantity
8.2 mL
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
CC1(P(C(C)(C)C)C(C)(C)C)[C:4](C2C=CC=CC=2)([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)C1.[CH:26]1[C:38]2[NH:37][C:36]3[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=3)[C:30]=2[CH:29]=[CH:28][CH:27]=1.C[Mg]Cl.ClC1C=CC(C)=CC=1.[Cl-].[NH4+]>[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+].C(P(C(C)(C)C)C1(C)CC1(C1C=CC=CC=1)C1C=CC=CC=1)(C)(C)C.O.C1COCC1>[CH3:4][C:5]1[CH:10]=[CH:9][C:8]([N:37]2[C:36]3[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=3[C:30]3[C:38]2=[CH:26][CH:27]=[CH:28][CH:29]=3)=[CH:7][CH:6]=1 |f:4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
5.8 mg
Type
catalyst
Smiles
[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]
Step Two
Name
Quantity
22.2 mg
Type
catalyst
Smiles
C(C)(C)(C)P(C1(C(C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)C(C)(C)C
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
PdCl(π-allyl)(cbridp)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
8.2 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
10.9 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
xylenes
Quantity
66 mL
Type
reactant
Smiles
Step Ten
Name
Quantity
7.5 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Step Eleven
Name
solution
Quantity
8.2 mL
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
two-necked, round bottomed flask equipped a gas inlet
CUSTOM
Type
CUSTOM
Details
the flask was evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen
CUSTOM
Type
CUSTOM
Details
to prepare
CUSTOM
Type
CUSTOM
Details
thermometer, and a gas inlet was evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
was kept at 20° C.
WASH
Type
WASH
Details
lower, and then the dropping funnel was washed with dehydrated xylenes (11 mL)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
has been completely consumed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated off
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give oily residue, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluent: n-hexane/toluene=2/1)

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.